

4-(4-Piperidyl)-1-butanol as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 4-(4-Piperidyl)-1-butanol
Hydrochloride

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An In-depth Technical Guide to 4-(4-Piperidyl)-1-butanol: A Cornerstone Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of 4-(4-Piperidyl)-1-butanol, a critical building block in modern pharmaceutical development. We will move beyond surface-level data to dissect its synthesis, characterization, and application, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a robust and practical understanding of this versatile intermediate.

Introduction: The Structural and Strategic Importance of 4-(4-Piperidyl)-1-butanol

4-(4-Piperidyl)-1-butanol (CAS No: 57614-92-3) is a bifunctional organic compound featuring a piperidine ring and a primary alcohol.^{[1][2]} This unique architecture makes it a highly valuable intermediate in medicinal chemistry. The piperidine moiety, a prevalent scaffold in numerous biologically active compounds, often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to interact with key biological targets, particularly within the central nervous system (CNS).^{[3][4]} The butanol chain provides a reactive handle for further

molecular elaboration, allowing for its incorporation into larger, more complex drug molecules.
[5]

Its significance is underscored by its role as a precursor in the synthesis of various pharmaceuticals, including antipsychotics and antihistamines, and its emerging use as a linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[4][6] This guide will illuminate the practical chemistry and analytical considerations necessary to effectively utilize this compound in a research and development setting.

Physicochemical Profile and Handling

A thorough understanding of a molecule's physical properties is fundamental to its successful application in synthesis and formulation. The data below has been consolidated from authoritative chemical databases and supplier documentation.

Property	Value	Source(s)
CAS Number	57614-92-3	[1][2][7]
Molecular Formula	C ₉ H ₁₉ NO	[1][2]
Molecular Weight	157.25 g/mol	[1][2]
Appearance	White to off-white powder or crystals	
Melting Point	57-60 °C	[1][7]
Boiling Point	122 °C (at 12 Torr)	[1][7]
Density	0.921 g/cm ³ (Predicted)	[1][7]
pKa	15.18 ± 0.10 (Predicted)	[1][7]

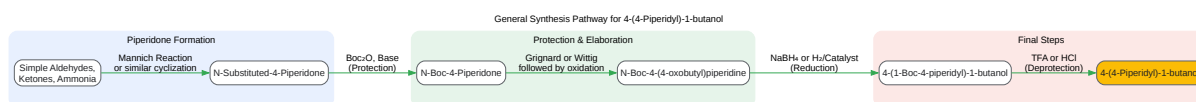
Storage and Stability: 4-(4-Piperidyl)-1-butanol should be stored at room temperature under an inert atmosphere and protected from light.[1][7] The secondary amine of the piperidine ring is susceptible to oxidation and can react with atmospheric carbon dioxide. For enhanced stability, solubility, and ease of handling, the compound is often converted to its hydrochloride salt (CAS: 199475-41-7).[3] This practice is common in pharmaceutical development to improve the physicochemical properties of amine-containing intermediates.

Synthesis and Purification Strategies

The most prevalent and industrially viable route to 4-(4-Piperidyl)-1-butanol involves the reduction of a corresponding piperidone precursor. This section details the synthesis, emphasizing the rationale behind procedural choices.

Synthesis from 4-Piperidone Precursors

The core transformation is the reduction of the ketone in a 4-piperidone derivative. However, a comprehensive approach begins with the synthesis of the piperidone ring itself, often followed by N-protection, chain extension, and final reduction/deprotection steps.



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Caption: Synthesis workflow from precursors to the final product.

Expert Commentary on Synthesis:

- **Piperidone Formation:** N-substituted 4-piperidones are versatile starting materials, often synthesized via multi-component reactions like the Mannich reaction.^{[8][9]} The choice of the N-substituent (e.g., benzyl) can influence reactivity and is typically selected for its ease of removal in later steps.
- **Nitrogen Protection:** The piperidine nitrogen is a reactive secondary amine. To prevent it from interfering with subsequent reactions (especially those involving organometallics or strong bases), it is often protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its straightforward removal with acid (e.g.,

trifluoroacetic acid or HCl).[10] The resulting intermediate, 4-(1-Boc-4-piperidyl)-1-butanol (CAS: 142355-83-7), is commercially available but can also be synthesized.[11][12]

- Reduction Step: The reduction of the ketone is the key step.
 - Sodium borohydride (NaBH_4): This is the preferred reagent for lab-scale and many industrial applications. It is selective for aldehydes and ketones, relatively safe to handle, and reactions can be run in protic solvents like methanol or ethanol.[5][13] Its milder nature is a significant advantage over more powerful hydrides.
 - Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas is another common method. This approach is highly efficient and produces only water as a byproduct, making it environmentally friendly ("green"). However, it requires specialized high-pressure equipment.[13]
 - Lithium aluminum hydride (LiAlH_4): While highly effective, LiAlH_4 is pyrophoric and reacts violently with water. Its use is generally restricted to smaller-scale synthesis where other reagents fail and requires stringent anhydrous conditions.[13]

Purification Protocol

Achieving high purity (>99.5%) is essential for pharmaceutical intermediates.

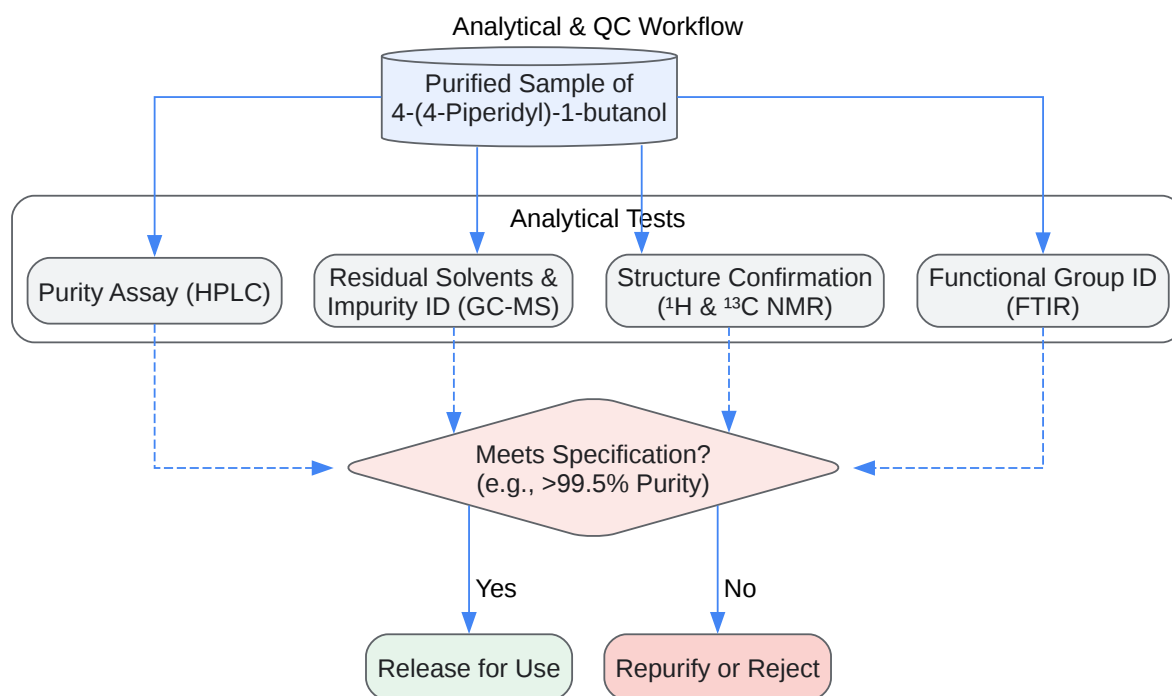
Step-by-Step Purification Workflow:

- Reaction Quench & Workup: After reduction, the reaction is carefully quenched (e.g., with water or dilute acid). The product is extracted into an organic solvent like dichloromethane or ethyl acetate.
- Aqueous Washes: The organic layer is washed with water and brine to remove inorganic salts and water-soluble impurities.
- Crystallization (as Free Base or Salt):
 - The crude product, after solvent evaporation, can be crystallized from a suitable solvent system (e.g., heptane/ethyl acetate).

- Rationale for Salt Formation: For superior purity and stability, the free base is often dissolved in a solvent like isopropanol or ethanol, and a solution of hydrochloric acid is added. The resulting **4-(4-Piperidyl)-1-butanol hydrochloride** precipitates as a crystalline solid, which is typically much purer than the free base obtained by simple crystallization.[3][4] The solid is then collected by filtration and dried under vacuum.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of 4-(4-Piperidyl)-1-butanol is a critical quality control step. A combination of chromatographic and spectroscopic methods provides a self-validating analytical system.



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Caption: Quality control workflow for intermediate validation.

Protocol 1: Purity Determination by RP-HPLC

This method quantifies the main compound and any related impurities.

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid helps to protonate the amine, leading to better peak shape.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (as the molecule lacks a strong chromophore).
- Trustworthiness Check: The method must be validated for linearity, accuracy, and precision. A system suitability test (SST) involving replicate injections of a standard should be performed before sample analysis to ensure the system is operating correctly. The relative standard deviation (RSD) for peak area should typically be <2%.^[14]

Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR is the gold standard for unambiguous structure elucidation.

- Solvent: Deuterated chloroform (CDCl_3) or Deuterated methanol (CD_3OD).
- ^1H NMR Spectroscopy: Expected signals would include:
 - A multiplet around 3.6 ppm for the $-\text{CH}_2\text{OH}$ group.
 - Broad signals corresponding to the piperidine ring protons.
 - Signals for the butyl chain protons.
 - A broad singlet for the N-H proton (which may exchange with D_2O).

- ^{13}C NMR Spectroscopy: Will show 9 distinct carbon signals corresponding to the molecular formula $\text{C}_9\text{H}_{19}\text{NO}$.

Protocol 3: Impurity Profiling by GC-MS

GC-MS is ideal for identifying volatile impurities and residual solvents.

- Column: A non-polar column, such as one with a 5% phenyl polysiloxane phase.
- Injector Temperature: 250 °C.
- Oven Program: A temperature gradient starting from ~50 °C and ramping up to ~280 °C to elute all components.
- Mass Spectrometry: Electron Ionization (EI) mode will fragment the molecule, providing a characteristic fingerprint that can be compared against spectral libraries for impurity identification.

Applications in Drug Synthesis: A Case Study

The true value of 4-(4-Piperidyl)-1-butanol is demonstrated by its application in synthesizing complex Active Pharmaceutical Ingredients (APIs). The piperidine-butanol scaffold is a common feature in drugs targeting the central nervous system.

While specific, non-proprietary synthesis routes for marketed drugs are often hard to find, we can illustrate its use in the synthesis of novel therapeutic agents, such as potent antifungal agents or CNS-active compounds, as described in medicinal chemistry literature.^[10] The hydroxyl group can be activated (e.g., converted to a mesylate or tosylate) for nucleophilic substitution, or it can be used in etherification or esterification reactions to link the piperidine core to another part of the target molecule.

For instance, in the development of novel antifungal agents, the amine of the piperidine can be functionalized, while the butanol tail is modified to optimize the compound's interaction with fungal enzymes like sterol C14-reductase.^[10]

Safety and Handling

As with any chemical reagent, proper handling is paramount.

- Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[12]
- Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.[15][16] Work should be conducted in a well-ventilated fume hood.
- Handling: Avoid creating dust. Use spark-proof tools and ground equipment, as fine dust can form explosive mixtures with air.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-(4-Piperidyl)-1-butanol is more than just a chemical; it is a strategic tool in the drug discovery and development arsenal. Its bifunctional nature provides synthetic flexibility, while the piperidine core offers a well-established path to biological activity. By understanding its synthesis from the ground up, implementing robust purification strategies, and employing a multi-technique analytical approach for validation, researchers can confidently and effectively leverage this intermediate to build the next generation of innovative medicines.

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